
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is a unique organic compound characterized by its distinct structure, which includes a heptadecene backbone with two hydroxyl groups at positions 9 and 10, and a diynone moiety at positions 4 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptadecene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction, to form the heptadecene chain.
Introduction of the Diynone Moiety: The diynone structure can be introduced using alkyne coupling reactions, such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes.
Hydroxylation: The hydroxyl groups at positions 9 and 10 can be introduced through selective oxidation reactions, such as the Sharpless dihydroxylation, which uses osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diynone moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
Applications De Recherche Scientifique
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The diynone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. These interactions can modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol
- 9-Heptadecene-4,6-diyn-8-ol
Uniqueness
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a diynone moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106777-20-2 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
9,10-dihydroxyheptadec-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,16-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
Clé InChI |
RJPNGWMLQLHWQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(CC#CC#CC(=O)C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
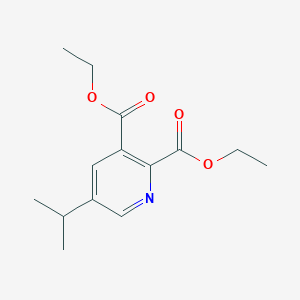


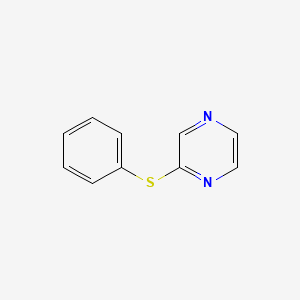
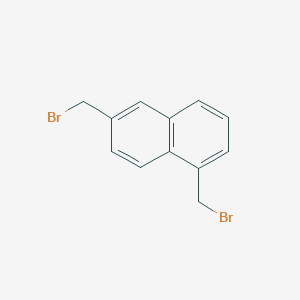
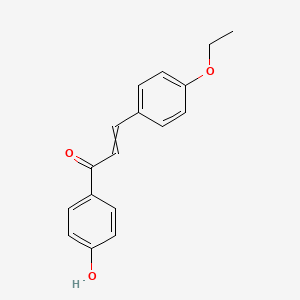
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
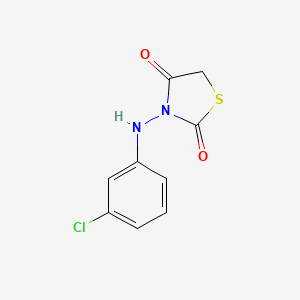
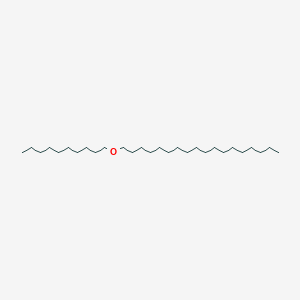
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

